1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-3-PIPERIDINECARBOXAMIDE
Overview
Description
1-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-N~3~-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxamide is a complex organic compound that features a pyrazole ring system. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry
Preparation Methods
The synthesis of 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-N~3~-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxamide typically involves multiple steps. The pyrazole ring can be synthesized through cyclocondensation reactions involving hydrazines and 1,3-diketones . The sulfonylation and subsequent functionalization of the pyrazole ring are achieved using sulfonyl chlorides and appropriate amines under controlled conditions . Industrial production methods may involve optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized using strong oxidizing agents, leading to the formation of pyrazole N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which can reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the pyrazole ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-N~3~-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation of enzymatic activity . The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives, such as:
- 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanone
- 1-(3-Methyl-1H-pyrazol-4-yl)ethanone
- 4-Acetylpyrazole Compared to these compounds, 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-N~3~-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxamide is unique due to its additional functional groups, which confer distinct chemical and biological properties. These functional groups enhance its potential as a versatile scaffold in medicinal chemistry and other scientific applications.
Properties
IUPAC Name |
1-(1-ethyl-3-methylpyrazol-4-yl)sulfonyl-N-[(1-ethylpyrazol-4-yl)methyl]piperidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N6O3S/c1-4-22-11-15(10-20-22)9-19-18(25)16-7-6-8-24(12-16)28(26,27)17-13-23(5-2)21-14(17)3/h10-11,13,16H,4-9,12H2,1-3H3,(H,19,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQKAZYAIHRIBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CNC(=O)C2CCCN(C2)S(=O)(=O)C3=CN(N=C3C)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N6O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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